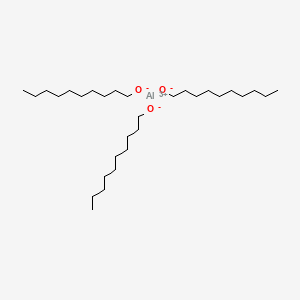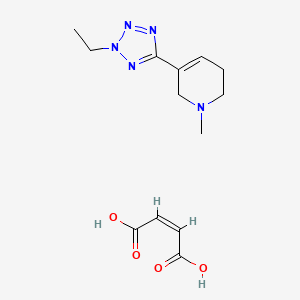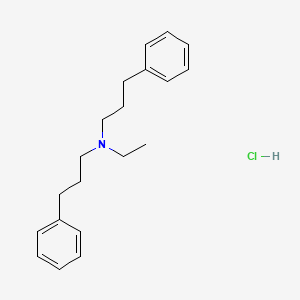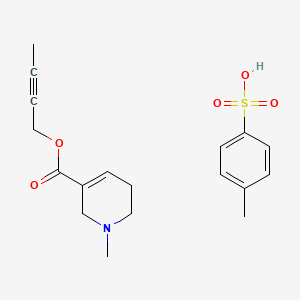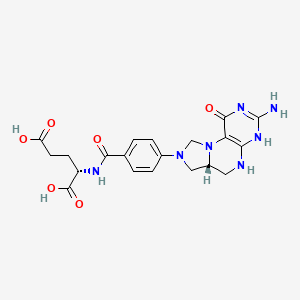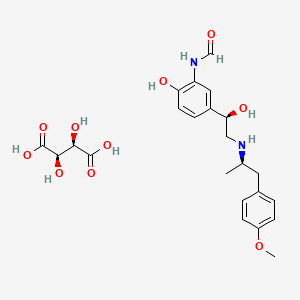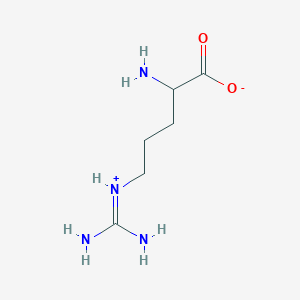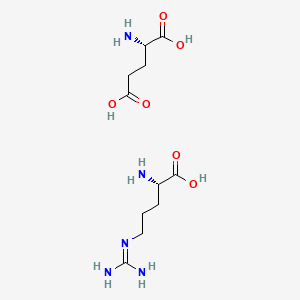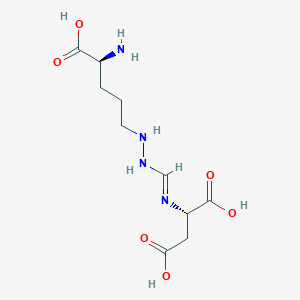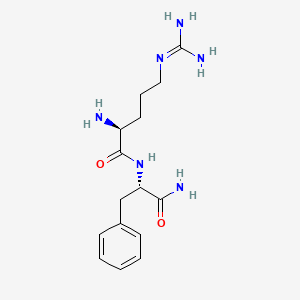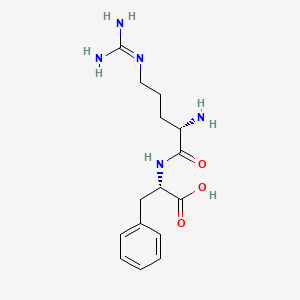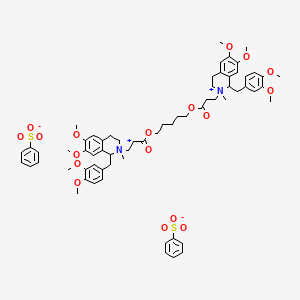
Atracurium-Besilat
Übersicht
Beschreibung
Es wirkt durch Blockierung der Acetylcholin-Wirkung an der Skelettmuskulatur, was zu einer Muskelrelaxation führt . Atracurium-Besylat wurde 1983 in den Vereinigten Staaten für die medizinische Anwendung zugelassen und ist auf der Liste der unentbehrlichen Arzneimittel der Weltgesundheitsorganisation aufgeführt .
Wissenschaftliche Forschungsanwendungen
Atracurium-Besylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: Wird verwendet, um die endotracheale Intubation zu erleichtern und eine Skelettmuskelrelaxation während Operationen oder mechanischer Beatmung zu ermöglichen.
Industrie: Wird bei der Entwicklung von ionenselektiven Elektroden für pharmazeutische Anwendungen eingesetzt.
Wirkmechanismus
Atracurium-Besylat übt seine Wirkung aus, indem es die neurotransmitterartige Wirkung von Acetylcholin antagonisiert. Es bindet kompetitiv an cholinerge Rezeptorstellen an der motorischen Endplatte und verhindert, dass Acetylcholin bindet und eine Muskelkontraktion verursacht . Dieser Antagonismus wird gehemmt, und die neuromuskuläre Blockade wird durch Acetylcholinesterase-Hemmer wie Neostigmin, Edrophonium und Pyridostigmin umgekehrt .
Safety and Hazards
Wirkmechanismus
Atracurium besylate exerts its effects by antagonizing the neurotransmitter action of acetylcholine. It binds competitively with cholinergic receptor sites on the motor end-plate, preventing acetylcholine from binding and causing muscle contraction . This antagonism is inhibited, and the neuromuscular block is reversed by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .
Biochemische Analyse
Biochemical Properties
Atracurium Besylate antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate . This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .
Cellular Effects
Atracurium Besylate has a profound effect on skeletal muscle cells, causing muscle relaxation during surgery or mechanical ventilation . It does this by blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Molecular Mechanism
The molecular mechanism of Atracurium Besylate involves the competitive binding with cholinergic receptor sites on the motor end-plate, which are normally activated by acetylcholine . This prevents acetylcholine from triggering muscle contraction, leading to muscle relaxation .
Temporal Effects in Laboratory Settings
The duration of neuromuscular block produced by Atracurium Besylate is approximately one third to one half the duration of block by d-tubocurarine, metocurine, and pancuronium at initially equipotent doses . Atracurium Besylate slowly loses potency with time at the rate of approximately 6% per year under refrigeration (5°C) .
Dosage Effects in Animal Models
The effects of Atracurium Besylate in animal models are dose-dependent. The elimination half-lives at standard dosages are 60–100 minutes, and the duration of paralysis is 30–60 minutes .
Metabolic Pathways
Atracurium Besylate undergoes ester hydrolysis and Hofmann elimination, a nonbiologic process independent of renal, hepatic, or enzymatic function . The metabolites have no neuromuscular blocking properties .
Transport and Distribution
Atracurium Besylate is well distributed to tissues and extracellular fluids . It is given by injection into a vein, ensuring rapid distribution throughout the body .
Subcellular Localization
As a neuromuscular blocking agent, Atracurium Besylate primarily interacts with receptors on the cell membrane of muscle cells . It does not have a specific subcellular localization as it acts on the cell surface to block acetylcholine receptors .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Atracurium-Besylat wird in einem mehrstufigen Verfahren synthetisiert, das die Reaktion von N,N’-4,10-Dioxa-3,11-dioxotridecylen-1,13-bis-tetrahydropapaverin (Verbindung 1) mit Methylbenzolsulfonat in Gegenwart einer katalytischen Menge einer unlöslichen Base umfasst . Das Reaktionsgemisch wird für einen Zeitraum gehalten, der für die Bildung von Atracurium-Besylat ausreichend ist, gefolgt von Filtration zur Entfernung der unlöslichen Base und Ausfällung von Atracurium-Besylat .
Industrielle Produktionsverfahren
In industriellen Umgebungen umfasst die Herstellung von Atracurium-Besylat die Zugabe von Phenmethylol und Atracurium-Besylat zu einem Proportionsbehälter mit Wasser für Injektionen, gefolgt von Rühren und pH-Einstellung mit Essigsäuresalzlösung . Die Lösung wird dann filtriert und unter Stickstoffladung in Behälter abgefüllt, um einen niedrigen Sauerstoffgehalt zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
Atracurium-Besylat unterliegt der Hofmann-Eliminierung (Retro-Michael-Addition) und der Esterhydrolyse durch unspezifische Esterasen . Diese Reaktionen sind entscheidend für seinen Metabolismus und seine Elimination aus dem Körper.
Häufige Reagenzien und Bedingungen
Die Hofmann-Eliminierungsreaktion beinhaltet die Verwendung einer Base, um den Eliminierungsprozess zu erleichtern, während die Esterhydrolyse die Anwesenheit von Esterasen erfordert . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind inaktive Metaboliten, die aus dem Körper ausgeschieden werden.
Vergleich Mit ähnlichen Verbindungen
Atracurium-Besylat gehört zur Familie der neuromuskulären Blocker und ist vom nicht-depolarisierenden Typ . Zu ähnlichen Verbindungen gehören:
Vecuronium: Ein weiterer nicht-depolarisierender neuromuskulärer Blocker mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Rocuronium: Bekannt für seinen schnellen Wirkungseintritt, wodurch es sich für eine schnelle Sequenzintubation eignet.
Cisatracurium: Ein Stereoisomer von Atracurium mit einem vorhersehbareren pharmakokinetischen Profil und weniger Nebenwirkungen.
Atracurium-Besylat ist einzigartig durch seine fehlenden signifikanten kardiovaskulären Wirkungen und seine Elimination durch Hofmann-Eliminierung und Esterhydrolyse, die nicht von der Nierenfunktion abhängen .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Atracurium besylate involves the reaction of three primary precursors: cis-cis-4,10-dimethyl-1,3-dioxacyclododecane-2,11-dione, 3-(2-thienyl)propanoic acid, and methanesulfonyl chloride. The synthesis pathway involves several steps, including the synthesis of the primary precursors, the reaction of the precursors to form the intermediate, and the final reaction to form the Atracurium besylate.", "Starting Materials": [ "2,5-diketopiperazine", "2-methyl-2-butanol", "3-(2-thienyl)propanoic acid", "methanesulfonyl chloride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "The first step involves the synthesis of cis-cis-4,10-dimethyl-1,3-dioxacyclododecane-2,11-dione from 2,5-diketopiperazine and 2-methyl-2-butanol in the presence of sodium hydroxide and hydrochloric acid.", "The second step involves the synthesis of 3-(2-thienyl)propanoic acid from 2-thiophenemethanol and sodium bicarbonate in the presence of hydrochloric acid.", "The third step involves the reaction of cis-cis-4,10-dimethyl-1,3-dioxacyclododecane-2,11-dione and 3-(2-thienyl)propanoic acid to form the intermediate.", "The fourth step involves the reaction of the intermediate with methanesulfonyl chloride to form Atracurium besylate.", "The final step involves the purification and isolation of Atracurium besylate using a combination of water and sodium chloride." ] } | |
| Atracurium antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine. | |
| 64228-81-5 | |
Molekularformel |
C59H77N2O15S+ |
Molekulargewicht |
1086.3 g/mol |
IUPAC-Name |
benzenesulfonate;5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C53H72N2O12.C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;1-5H,(H,7,8,9)/q+2;/p-1 |
InChI-Schlüssel |
GLLXELVDCIFBPA-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |
Kanonische SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Aussehen |
Solid powder |
melting_point |
85-90 |
| 64228-81-5 | |
Piktogramme |
Acute Toxic |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
64228-79-1 (Parent) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Miscible |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
33 A 74; A 74, 33; Atracurium; Atracurium Besilate; Atracurium Besylate; Atracurium Dibesylate; Besilate, Atracurium; BW 33A; BW-33A; BW33A; Glaxo Wellcome Brand of Atracurium Besilate; Pisa Brand of Atracurium Besilate; Relatrac; Tracrium; Wellcome Brand of Atracurium Besilate |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

